

Application Notes and Protocols: ^{64}Cu Labeling of NOTA-Conjugated Peptides

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Compound of Interest

Compound Name: *p*-SCN-Bn-NOTA trihydrochloride

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Introduction

Copper-64 (^{64}Cu) is a highly attractive radionuclide for positron emission tomography (PET) due to its convenient half-life (12.7 hours) and its decay characteristics, which include both positron (β^+) and beta (β^-) emissions, making it suitable for both imaging and therapeutic applications (theranostics).[1][2] The chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) has demonstrated superior properties for stably incorporating ^{64}Cu . [3][4] NOTA-conjugated peptides have shown excellent in vivo stability, leading to high-contrast PET images with low non-specific uptake in tissues like the liver. [3][5][6]

These application notes provide detailed protocols and compiled data for the ^{64}Cu labeling of NOTA-conjugated peptides, intended to guide researchers in developing novel radiopharmaceuticals for PET imaging and targeted radiotherapy.

Key Advantages of ^{64}Cu -NOTA Systems

- **High Stability:** ^{64}Cu -NOTA complexes exhibit remarkable in vitro and in vivo stability, minimizing the release of free ^{64}Cu and subsequent accumulation in non-target organs like the liver. [3][5][7]
- **Favorable Kinetics:** Radiolabeling of NOTA-conjugated peptides with ^{64}Cu can often be achieved under mild conditions, such as room temperature or slightly elevated temperatures,

with rapid reaction times.[\[3\]](#)[\[8\]](#)

- High Specific Activity: The labeling methods allow for the production of ^{64}Cu -labeled peptides with high specific activity, which is crucial for targeting receptors expressed at low densities.
[\[1\]](#)[\[8\]](#)
- Versatility: The NOTA chelator can be conjugated to a wide variety of peptides targeting different biological markers, enabling broad applications in oncology and other diseases.[\[4\]](#)
[\[9\]](#)

Experimental Data Summary

The following tables summarize quantitative data from various studies on the ^{64}Cu labeling of different NOTA-conjugated peptides.

Table 1: Radiolabeling Efficiency and Specific Activity

Peptide Conjugate	Labeling Conditions	Radiolabeling Yield (%)	Specific Activity	Reference
NOTA-c(RGDfK)	37°C, 15 min, pH 4.5	>90%	>15 MBq/nmol	[8]
NOTA-PEG ₂ Nle-CycMSH _{hex}	75°C, 1 h, pH 5.4	>90%	2.36 x 10 ⁴ mCi/ μmol	[10]
NOTA-AocNle-CycMSH _{hex}	75°C, 1 h, pH 5.4	>90%	Not Reported	[10]
NOTA-HFn	Room Temp, 15 min	>98.5%	72.96 ± 21.33 GBq/μmol	[11]
NOTA-rituximab	Room Temp, Dilute	95%	Not Reported	[12]
NOTA-NT-20.3	98°C, 30 min, pH 3.5	>95%	5.13 MBq/nmol	[13][14]
NOTA-C225	Room Temp, 20 min, pH 5.5	>95%	5.6 GBq/μmol	[7]
NOTA-8-Aoc-BBN(7-14)NH ₂	Not Specified	≥90%	High	[5]

Table 2: In Vitro Stability

Peptide Conjugate	Condition	Time Point	Stability (% Intact)	Reference
⁶⁴ Cu-NOTA-TP-c(RGDfK)	Mouse Plasma, 37°C	48 h	Excellent	[1]
⁶⁴ Cu-NOTA-HFn	PBS, 37°C	48 h	Good	[11]
⁶⁴ Cu-NOTA-rituximab	Serum	48 h	>94%	[12]
⁶⁴ Cu-NOTA-NT-20.3	Human Serum, 37°C	24 h	Stable	[13]
⁶⁴ Cu-NOTA-C225	PBS & Human Serum Albumin, 37°C	50 h	Stable	[7]
⁶⁴ Cu-C-NE3TA	Rat Serum	48 h	90.5%	[6]
⁶⁴ Cu-p-NH ₂ -Bn-NOTA	Rat Serum	48 h	97.9%	[6]

Table 3: In Vivo Tumor Uptake (%ID/g)

Peptide Conjugate	Tumor Model	1-2 h p.i.	4 h p.i.	24 h p.i.	Reference
^{64}Cu -NOTA-c(RGDfK)	U87MG	~4.0	2.98 ± 0.52	Not Reported	[8]
^{64}Cu -NOTA-(PEG) ₂ -c(RGDfK)	U87MG	~4.0	2.36 ± 0.31	Not Reported	[8]
^{64}Cu -NOTA-PEG ₂ Nle-CycMSH _{hex}	B16/F10 Melanoma	19.59 ± 1.48	12.83 ± 1.69	8.78 ± 2.29	[10]
^{64}Cu -NOTA-AocNle-CycMSH _{hex}	B16/F10 Melanoma	7.71 ± 0.67	5.47 ± 0.52	1.54 ± 0.16	[10]
^{64}Cu -NOTA-HFn	C666-1 NPC	1.43 ± 0.23 (at 6h)	Not Reported	Not Reported	[11]
^{64}Cu -NOTA-8-Aoc-BBN(7-14)NH ₂	PC-3 Prostate	3.58 ± 0.70	Not Reported	Minimal	[5]

Experimental Protocols

Protocol 1: General ^{64}Cu Labeling of NOTA-Conjugated Peptides

This protocol is a generalized procedure based on common practices.[8][10] Researchers should optimize parameters for their specific peptide.

Materials:

- NOTA-conjugated peptide
- $^{64}\text{CuCl}_2$ in 0.05 - 0.1 M HCl

- Sodium acetate or Ammonium acetate buffer (0.1 - 0.5 M, pH 4.5-5.5)
- Metal-free water and reaction vials
- Heating block or water bath
- EDTA solution (0.5%) for quenching (optional)
- Syringe filters (0.22 μm)
- Analytical and/or semi-preparative HPLC system with a radioactivity detector
- Radio-TLC system

Procedure:

- Preparation:
 - Prepare a stock solution of the NOTA-conjugated peptide in metal-free water (e.g., 1 mg/mL).
 - In a metal-free microcentrifuge tube, add the desired amount of peptide stock solution (e.g., 10 μL for 10 μg of peptide).
 - Add the acetate buffer to the tube (e.g., 200-300 μL). The final pH should be between 4.5 and 5.5.
- Radiolabeling Reaction:
 - Add the $^{64}\text{CuCl}_2$ solution (e.g., 37-74 MBq) to the buffered peptide solution.
 - Vortex the reaction mixture gently.
 - Incubate the reaction at the desired temperature. Common conditions include:
 - Room temperature or 37°C for 15-30 minutes.[\[7\]](#)[\[8\]](#)
 - 75°C to 98°C for 30-60 minutes for more challenging conjugations.[\[10\]](#)[\[14\]](#)

- Quenching (Optional):
 - To stop the reaction and chelate any unbound ^{64}Cu , add a small volume of EDTA solution (e.g., 10 μL of 0.5% EDTA) and incubate for 5 minutes.[\[10\]](#)
- Purification:
 - Purify the ^{64}Cu -labeled peptide using semi-preparative reverse-phase HPLC (RP-HPLC).
 - Collect the radioactive fraction corresponding to the labeled peptide.
 - For in vivo studies, the collected fraction may need solvent removal (e.g., evaporation of ethanol/acetonitrile) and reformulation in a biocompatible solution like sterile saline or PBS.[\[8\]](#)[\[15\]](#)
- Quality Control:
 - Determine the radiochemical purity (RCP) using analytical RP-HPLC and/or radio-TLC. The RCP should typically be >95%.
 - Calculate the specific activity by dividing the total radioactivity by the total amount of peptide.

Protocol 2: In Vitro Serum Stability Assay

This protocol assesses the stability of the radiolabeled peptide in the presence of serum proteins.[\[1\]](#)[\[8\]](#)

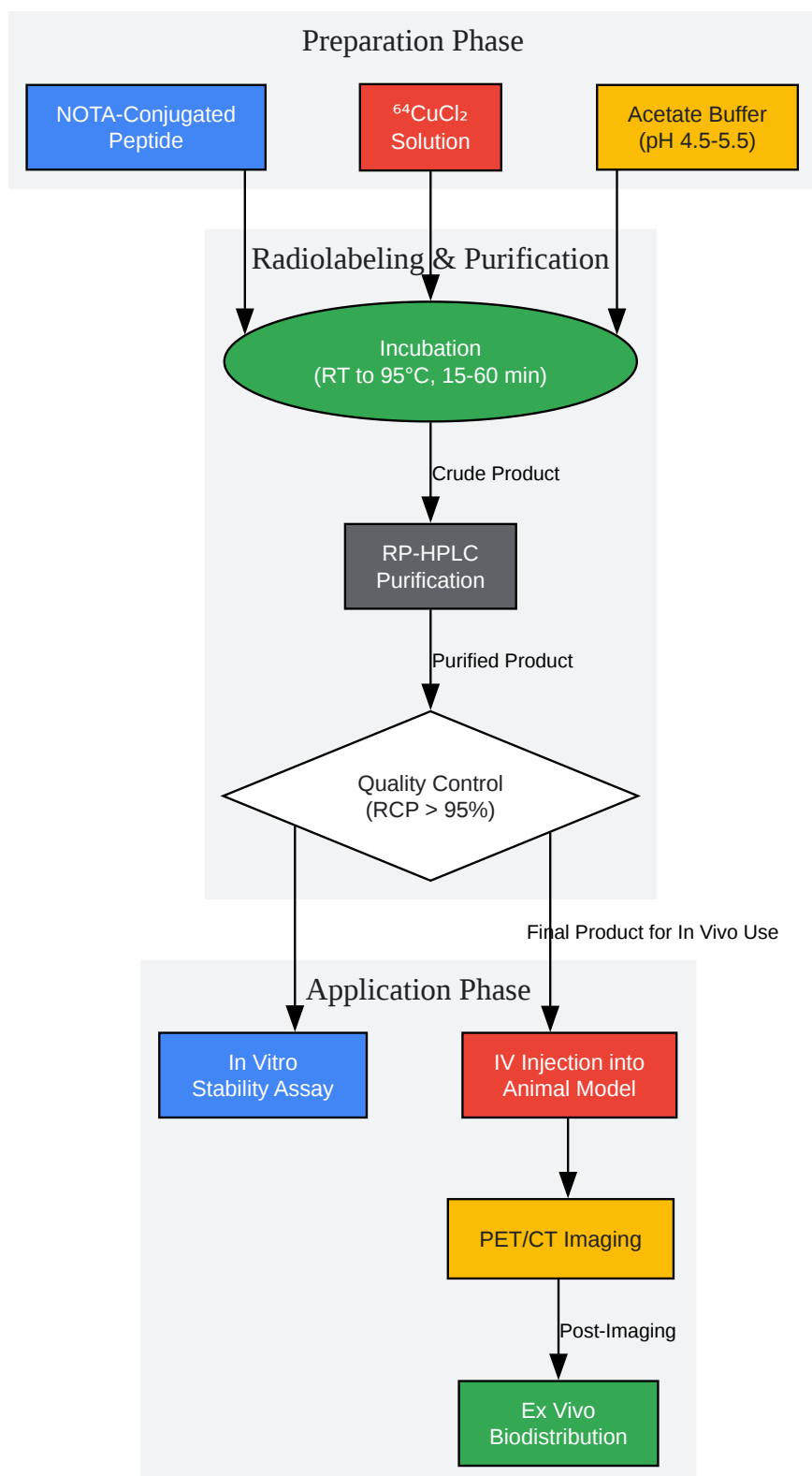
Procedure:

- Incubate a small amount of the purified ^{64}Cu -labeled peptide with fresh mouse or human serum at 37°C.
- At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the mixture.
- Precipitate the serum proteins by adding an equal volume of cold acetonitrile or ethanol.
- Vortex vigorously and then centrifuge at high speed (e.g., 5000-7000 rpm) for 5 minutes.

- Collect the supernatant, filter it (0.22 μm), and analyze it by radio-HPLC to determine the percentage of intact radiolabeled peptide versus released ^{64}Cu or other metabolites.

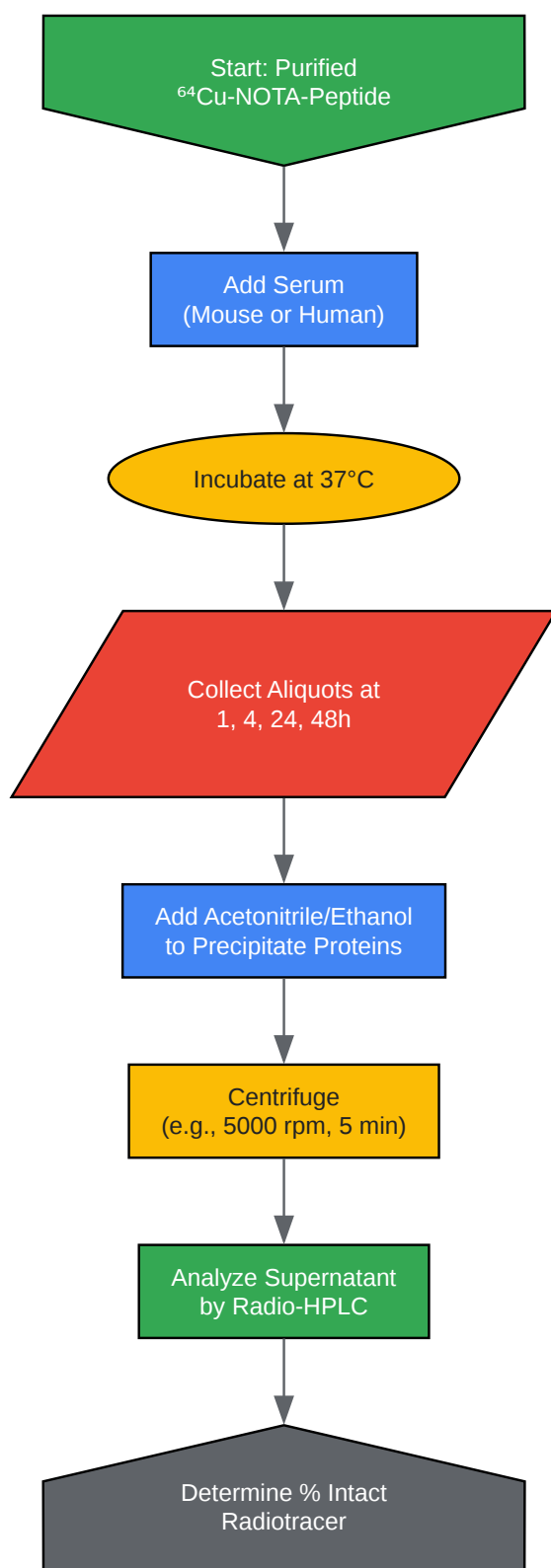
Visualized Workflows

The following diagrams illustrate the key processes involved in the development and application of ^{64}Cu -labeled NOTA peptides.



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Caption: Experimental workflow for ^{64}Cu labeling and evaluation.



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Caption: Protocol for in vitro serum stability analysis.

Conclusion

The combination of the ^{64}Cu radionuclide and the NOTA chelator provides a robust platform for the development of peptide-based radiopharmaceuticals. The mild labeling conditions, high stability, and favorable in vivo clearance contribute to high-quality PET imaging agents with theranostic potential. The protocols and data presented herein serve as a comprehensive resource for researchers aiming to utilize this powerful technology in their drug development and molecular imaging programs.

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